molecular formula C26H36ClN3O5S2 B2691005 Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216729-73-5

Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2691005
CAS No.: 1216729-73-5
M. Wt: 570.16
InChI Key: ZJLZPUYLFCHAEO-UHFFFAOYSA-N
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Description

Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C26H36ClN3O5S2 and its molecular weight is 570.16. The purity is usually 95%.
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Biological Activity

Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, which is significant in medicinal chemistry due to its diverse biological activities. Its molecular formula is C26H36ClN3O5S2C_{26}H_{36}ClN_{3}O_{5}S_{2} with a molecular weight of 570.16 g/mol. The presence of functional groups such as sulfonyl and piperidine suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Thienopyridine Core : This is the foundational structure that imparts biological activity.
  • Introduction of Functional Groups : The addition of piperidine and sulfonyl groups enhances the compound's pharmacological profile.
  • Reaction Conditions : Controlled temperatures and catalysts are essential to achieve high yields and purity.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of tetrahydrothieno[2,3-c]pyridine have been studied for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression .

Inhibition of Enzymes

Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has shown promise as an inhibitor of p38 MAP kinase, a critical enzyme in inflammatory responses and autoimmune diseases. Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines such as IL-1β and TNFα .

Antimicrobial Activity

Preliminary studies suggest that compounds in this class may also exhibit antimicrobial properties. For example, structural modifications have been linked to enhanced activity against various bacterial strains . A summary of antimicrobial activity for related compounds is presented in the table below:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15.62 µg/mL
Compound BEscherichia coli31.25 µg/mL
Compound CCandida albicans15.62 µg/mL

Case Studies and Research Findings

  • In Vivo Studies : A study demonstrated that related compounds significantly reduced tumor size in animal models when administered at specific dosages .
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the piperidine moiety to enhance bioavailability and potency against cancer cell lines. These modifications have been crucial for improving pharmacokinetic profiles in preclinical trials .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .

Properties

IUPAC Name

ethyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5S2.ClH/c1-5-34-26(31)23-21-12-13-28(17(2)3)16-22(21)35-25(23)27-24(30)19-6-8-20(9-7-19)36(32,33)29-14-10-18(4)11-15-29;/h6-9,17-18H,5,10-16H2,1-4H3,(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLZPUYLFCHAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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